molecular formula C20H22FN3O3S B2555432 N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923249-89-2

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2555432
CAS No.: 923249-89-2
M. Wt: 403.47
InChI Key: VORZBPJVWTZJFE-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 2-fluorophenyl substituent, an isobutyryl group, and a methanesulfonamide moiety. Pyrazoline scaffolds are widely studied in medicinal chemistry due to their bioactivity, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties . Structural characterization of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORZBPJVWTZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H22FN3O3SC_{20}H_{22}FN_3O_3S and a molecular weight of approximately 403.47 g/mol. Its structure includes a sulfonamide functional group, which is associated with various biological activities, particularly antibacterial and anti-inflammatory properties. The presence of the fluorophenyl group may enhance its pharmacological profile by influencing its interaction with biological targets.

Potential Therapeutic Applications

Case Studies and Experimental Data

  • In Vitro Studies :
    • Preliminary studies indicate that sulfonamide-pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
  • Molecular Docking Studies :
    • Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets. Results suggest that it may interact favorably with proteins involved in inflammation and cancer progression.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
N-(4-methylphenyl)methanesulfonamideStructureSimpler structure, lacks fluorine
4-Amino-N-benzenesulfonamideStructureKnown antibacterial properties
N-[2-(4-chlorophenyl)-2-methylpropanoyl]-methanesulfonamideStructureContains a chlorinated phenyl group

The comparative analysis highlights the unique structural features of this compound, which may contribute to enhanced biological activity compared to simpler sulfonamides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified is N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CCG-28511, CAS 851719-26-1) . While both compounds share a dihydropyrazole core, isobutyryl group, and methanesulfonamide substituent, critical differences include:

  • Substituent on the phenyl ring : The target compound has a 2-fluorophenyl group, whereas CCG-28511 features a 2-methylphenyl group.
  • Position of substitution : The fluorophenyl group in the target compound may alter electronic properties and steric effects compared to the methyl-substituted analog.
Table 1: Structural and Functional Comparison
Property Target Compound CCG-28511
Core Structure Dihydropyrazole with methanesulfonamide Dihydropyrazole with methanesulfonamide
Phenyl Substituent 2-Fluorophenyl (electron-withdrawing) 2-Methylphenyl (electron-donating)
Isobutyryl Group Present Present
Molecular Weight (g/mol) ~415.4 (calculated) ~413.5 (calculated)
Hypothetical logP ~2.8 (predicted, due to fluorine’s polarity) ~3.2 (predicted, increased lipophilicity from CH₃)

Electronic and Steric Effects

  • Fluorine vs. In contrast, the 2-methylphenyl group increases lipophilicity and may improve membrane permeability .
  • Crystallographic Insights : SHELXL refinements of similar compounds suggest that fluorine substituents reduce torsional flexibility in the phenyl ring due to stronger C–F dipole interactions, whereas methyl groups allow greater rotational freedom.

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